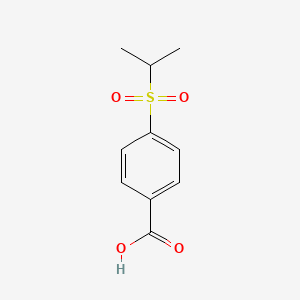

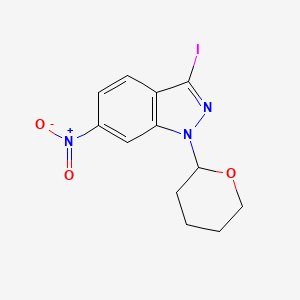

2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid

説明

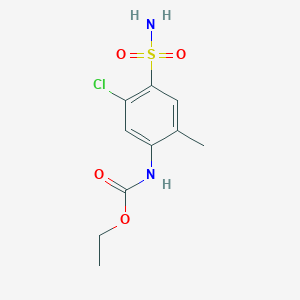

2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Structural Chemistry and Ligand Behavior

2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid, as a derivative containing the pyridine moiety, shares similarities in chemistry and applications with other pyridine-based compounds. Pyridine derivatives, including this compound, are known for their ability to act as ligands and form complex compounds, particularly with transition metals. These compounds display a range of properties such as spectroscopic characteristics, magnetic properties, and biological activity, which are often utilized in various scientific and industrial applications (Boča, Jameson, & Linert, 2011).

Applications in Biological Systems

In biological systems, pyridine derivatives are involved in interactions with enzymes and biological receptors. The influence of metals on the electronic system of biologically important ligands, including pyridine carboxylic acids, is significant. These interactions are crucial for understanding the nature of compound interactions with biological targets, which is fundamental in drug design and discovery processes (Lewandowski, Kalinowska, & Lewandowska, 2005).

Role in Catalysis and Synthesis

The structure of this compound, particularly the cyclopropane moiety, is of interest in catalysis and synthetic chemistry. The activation of the CH2 group by the adjacent cyclopropane ring opens pathways for oxidation processes, leading to various synthetic applications. This process is significant for creating carbonylcyclopropanes and other derivatives, enhancing the scope of cyclopropane-containing compounds in organic synthesis (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).

Biotechnological Routes

In biotechnological applications, pyridine-based compounds, due to their structural versatility, serve as precursors or intermediates for various chemical transformations. Their role in facilitating the synthesis of biodegradable polymers and other valuable chemicals highlights their importance in green chemistry and industrial applications. The ability to derive a multitude of chemicals from such compounds is a testament to their versatility and importance in biotechnological advancements (Gao, Ma, & Xu, 2011).

Importance in Medicinal Chemistry

The pyridine ring, a component of this compound, is integral in medicinal chemistry due to its presence in a wide range of biologically active compounds. These compounds exhibit diverse biological activities, including antibacterial, antifungal, antioxidant, and anticancer activities. The high affinity of pyridine derivatives for various ions and species also makes them effective chemosensors, underlining their significance in analytical and medicinal chemistry (Abu-Taweel et al., 2022).

作用機序

将来の方向性

The study of “2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid” as a potential inhibitor of PYCR1 suggests a promising direction for future research, particularly in the context of cancer therapeutics . Further studies could focus on optimizing this compound and evaluating its efficacy and safety in preclinical and clinical settings.

特性

IUPAC Name |

2-pyridin-3-ylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)8-4-7(8)6-2-1-3-10-5-6/h1-3,5,7-8H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVMPLYFCJXMCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid](/img/structure/B1323335.png)

![4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B1323337.png)

![1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid](/img/structure/B1323339.png)

![(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B1323350.png)

![9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1323355.png)